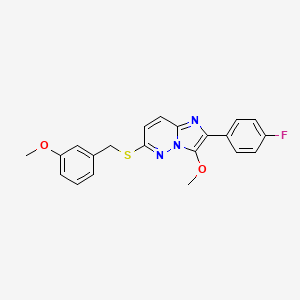
Tuberculosis inhibitor 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis Inhibitor 7 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of Mycobacterium tuberculosis, making it a valuable candidate for further research and development in tuberculosis treatment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety.
化学反応の分析
Types of Reactions: Tuberculosis Inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s inhibitory effects.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be further explored for their therapeutic potential.
科学的研究の応用
Tuberculosis Inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable tool for studying the chemical properties and reactivity of tuberculosis inhibitors.
Biology: Researchers use this compound to investigate the biological pathways involved in Mycobacterium tuberculosis infection and resistance mechanisms.
Medicine: The compound is being explored as a potential therapeutic agent for treating tuberculosis, especially in cases where traditional treatments are ineffective.
Industry: this compound is used in the development of new diagnostic tools and drug formulations to improve tuberculosis treatment outcomes.
作用機序
The mechanism of action of Tuberculosis Inhibitor 7 involves targeting specific enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. The compound binds to key proteins, inhibiting their function and disrupting critical processes such as cell wall synthesis, energy production, and DNA replication. This leads to the eventual death of the bacterial cells and a reduction in the infection.
類似化合物との比較
Isoniazid: A first-line anti-tuberculosis drug that inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that targets RNA polymerase.
Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane transport and energy production.
Uniqueness of Tuberculosis Inhibitor 7: this compound stands out due to its unique mechanism of action and its ability to target multiple pathways simultaneously. This multi-target approach reduces the likelihood of resistance development and enhances the compound’s efficacy against drug-resistant strains of Mycobacterium tuberculosis.
特性
分子式 |
C21H18FN3O2S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C21H18FN3O2S/c1-26-17-5-3-4-14(12-17)13-28-19-11-10-18-23-20(21(27-2)25(18)24-19)15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3 |
InChIキー |
RKPUYIBLTUCHSD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)F)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)

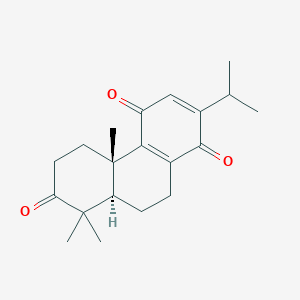

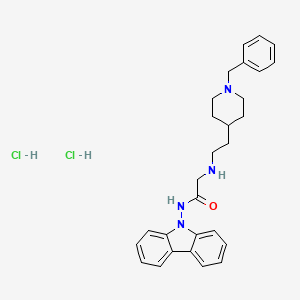
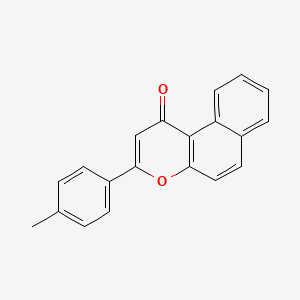
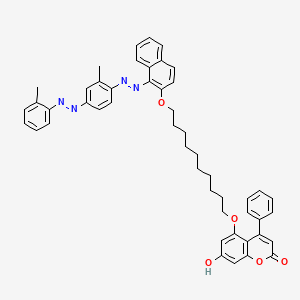

![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)


![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
